molecular formula C20H23NO6 B1333364 4-benzyl 2-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 52887-35-1

4-benzyl 2-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1333364
CAS No.: 52887-35-1
M. Wt: 373.4 g/mol
InChI Key: SUOIGDNKOOZTNL-UHFFFAOYSA-N
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Description

This compound (referred to as 2a in ) is a polysubstituted pyrrole derivative synthesized via a multi-step procedure involving condensation, hydrogenation, and iodination . Key structural features include:

  • Benzyl and ethyl ester groups at positions 2 and 4.
  • A 2-ethoxy-2-oxoethyl substituent at position 3.
  • A methyl group at position 5.

Its synthesis yielded 43% with a melting point of 149°C, and its structure was confirmed via $ ^1H $ NMR (δ 9.0 ppm for the NH proton and aromatic resonances at 7.3–7.4 ppm) . The compound was evaluated as an intermediate in antitumor agent development, highlighting its relevance in medicinal chemistry.

Properties

IUPAC Name

4-O-benzyl 2-O-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-4-25-16(22)11-15-17(13(3)21-18(15)20(24)26-5-2)19(23)27-12-14-9-7-6-8-10-14/h6-10,21H,4-5,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOIGDNKOOZTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC(=C1C(=O)OCC2=CC=CC=C2)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379481
Record name 4-benzyl 2-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52887-35-1
Record name 2-Ethyl 4-(phenylmethyl) 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52887-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-benzyl 2-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrole Ring Formation via Cyclization of Enamino Malonates

  • The pyrrole core can be synthesized by cyclization of enamino malonate derivatives, which are prepared from amino acids or their derivatives.
  • For example, cyclization of glutamine-derived enamino malonate or asparagine-enamino malonate under controlled conditions leads to substituted pyrroles with ester groups at positions 2 and 4.
  • This method allows the introduction of substituents at position 3 via the side chain of the amino acid precursor.

Esterification and Alkylation Steps

  • The ester groups at positions 2 and 4 (ethyl and benzyl esters) are introduced by selective esterification of the corresponding carboxylic acid groups on the pyrrole ring.
  • Benzyl esterification is typically achieved by reaction with benzyl alcohol under acidic or coupling reagent conditions.
  • Ethyl esterification is commonly performed using ethanol and acid catalysts or via transesterification.
  • The 3-(2-ethoxy-2-oxoethyl) substituent is introduced by alkylation with ethyl bromoacetate or similar ethoxycarbonylmethylating agents.

Iodine-Catalyzed Tandem Michael Addition/Oxidative Annulation

  • A recent and efficient method involves the use of iodine as a catalyst to promote tandem Michael addition of enamines to allenes followed by oxidative annulation to form the pyrrole ring with multiple substituents.
  • This method provides high regioselectivity and moderate to excellent yields.
  • It is performed under mild conditions, which helps preserve sensitive ester groups and allows for diverse substitution patterns.

Experimental Conditions and Optimization

Step Reagents/Conditions Notes/Outcome
Enamino malonate synthesis Amino acid derivatives, base, solvent Precursor for pyrrole ring cyclization
Cyclization Acetic anhydride or other dehydrating agents Forms pyrrole core with ester substituents
Esterification (ethyl ester) Ethanol, acid catalyst or transesterification Introduces ethyl ester at position 2 or 4
Esterification (benzyl ester) Benzyl alcohol, coupling reagents (e.g., DCC) Introduces benzyl ester at position 4
Alkylation (3-position) Ethyl bromoacetate or equivalent Adds 2-ethoxy-2-oxoethyl substituent
Iodine-catalyzed annulation I2 catalyst, allene, enamine, mild solvent Efficient pyrrole ring formation with substituents

Research Findings and Yield Data

  • The iodine-catalyzed method reported yields of polysubstituted pyrroles in the range of 70-85%, demonstrating good efficiency and regioselectivity.
  • Cyclization of enamino malonates derived from amino acids typically gives good yields (60-80%) of substituted pyrroles, with the possibility of further functionalization.
  • Esterification and alkylation steps are generally high yielding (>80%) when optimized with appropriate catalysts and conditions.

Summary of Preparation Methodologies

Methodology Advantages Limitations
Enamino malonate cyclization Good regioselectivity, uses amino acid precursors Multi-step, requires careful control of conditions
Iodine-catalyzed tandem annulation Mild conditions, high regioselectivity, good yields Requires access to allenes and enamines, catalyst handling
Esterification and alkylation Straightforward, high yields Requires selective protection/deprotection strategies

Chemical Reactions Analysis

Types of Reactions

4-benzyl 2-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, a study aimed at synthesizing novel antitumor agents based on a similar pyrrole framework demonstrated promising results against various human carcinoma cell lines, including A-431 and A-549. Compounds synthesized from related structures showed IC50 values as low as 0.065 µmol/L, indicating potent inhibitory effects on cancer cell proliferation .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It has shown weak inhibition against several receptor tyrosine kinases, which are critical in cancer progression. This suggests that further modifications could enhance its efficacy as a therapeutic agent .

Polymer Synthesis

Due to its functional groups, 4-benzyl 2-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate can be utilized in the synthesis of polymers. Its ability to undergo polymerization reactions can lead to the development of new materials with tailored properties for applications in coatings and adhesives.

Organic Electronics

The compound's electronic properties make it a candidate for use in organic electronic devices. Pyrrole derivatives are known for their conductive properties, which can be harnessed in the development of organic semiconductors and photovoltaic materials.

Synthesis and Characterization

A recent study focused on the synthesis of pyrrole derivatives similar to this compound highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds underwent extensive characterization through techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, confirming their structural integrity and aiding in understanding their interaction with biological targets .

Computational Studies

Computational modeling has been employed to predict the interactions of this compound with biological macromolecules. Structure-guided screening has identified potential binding sites on target proteins, paving the way for rational drug design based on this scaffold .

Mechanism of Action

The mechanism of action of 4-benzyl 2-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs with Ester Group Variations

Compound 2b : 4-Benzyl 2-methyl 3-(2-methoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate
  • Key Differences : Methyl ester at position 2 and methoxy group in the 3-substituent.
  • Properties : Lower yield (41%) and marginally lower melting point (148°C) compared to 2a . $ ^1H $ NMR shows absence of ethyl ester signals (δ 1.35 and 1.2 ppm as singlets) .
  • Implications : Smaller ester groups (methyl vs. ethyl) may reduce steric hindrance but slightly decrease synthetic efficiency.
Dimethyl 5-(2-Methoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate
  • Structure : Methyl esters at positions 2 and 4, methoxy group in the 3-substituent.
  • Relevance : Listed under CAS 7473-21-4, this compound exemplifies how full methyl esterification alters solubility and crystallinity .
Ethyl 3-(2-Ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2-carboxylate (4a)
  • Structure : Simplified derivative lacking the benzyl group.
  • Synthesis : Derived from 2a via hydrogenation (87% yield), indicating the benzyl group’s role as a protecting group .

Substituted Pyrroles with Aromatic or Extended Chains

3-Ethoxycarbonylmethyl-2,4-dimethyl-5-benzoylpyrrole (18)
  • Structure : Benzoyl group at position 5 instead of a methyl ester.
  • Synthesis : Benzoylation of a pyrrole precursor under mild conditions .
Methyl 1-(4-Ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate (4)
  • Structure : Extended ethoxy-oxobutyl chain and benzyloxyphenyl substituent.

Biological Activity

4-Benzyl 2-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate (CAS Number: 52887-35-1) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a complex structure that may contribute to various pharmacological effects, including antitumor properties and enzyme inhibition.

  • Molecular Formula : C20H23NO6
  • Molecular Weight : 373.4 g/mol
  • Structural Features : The compound contains a pyrrole ring substituted with ethyl, benzyl, and ethoxy groups, which may influence its biological interactions.

Antitumor Activity

Recent studies have explored the antitumor potential of compounds related to this compound. For instance, a related study synthesized and evaluated a series of pyrrole derivatives for their cytotoxic effects against various cancer cell lines. Notably, compounds with structural similarities demonstrated significant inhibitory activity on A-549 (lung carcinoma) and MDA-MB-468 (breast carcinoma) cell lines, with IC50 values ranging from 0.065 to 9.4 µmol/L .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In vitro assays showed that certain derivatives exhibited weak inhibition against key receptor tyrosine kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . This suggests that the compound may interfere with signaling pathways critical for tumor growth and metastasis.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways or through direct interaction with cellular targets.

Case Studies and Research Findings

StudyFindings
Li et al. (2007)Investigated a series of pyrrole derivatives for antitumor activity; found promising results against A-549 and MDA-MB-468 cell lines .
MacDonald (1952)Early synthesis methods established foundational knowledge for future modifications and evaluations of pyrrole derivatives .
Recent Synthesis StudiesHighlighted the importance of structural diversity in enhancing biological activity; compounds with ethoxy and benzyl substitutions showed improved potency .

Q & A

Basic: What synthetic routes are effective for preparing 4-benzyl 2-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate?

Answer:
A widely validated method involves one-pot multicomponent reactions using aniline derivatives, diethyl acetylenedicarboxylate, and aldehydes under mild acidic or catalytic conditions. For example, Ahankar et al. (2021) synthesized a structurally analogous pyrrolidinone derivative via a three-component reaction (aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde), achieving high regioselectivity . Key steps include:

  • Solvent optimization : Ethanol or methanol is preferred for solubility and reaction homogeneity.
  • Catalyst selection : Protic acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
  • Workup : Column chromatography with ethyl acetate/hexane (1:3) is typical for purification.

Advanced: How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms for polysubstituted pyrroles?

Answer:
Discrepancies in mechanistic pathways (e.g., [3+2] cycloaddition vs. stepwise enamine formation) can be addressed using density functional theory (DFT) . Ahankar et al. (2021) employed DFT to calculate transition-state energies and confirm a stepwise mechanism involving keto-enol tautomerization . Methodological steps:

  • Geometry optimization : B3LYP/6-31G(d) basis sets validate intermediates.
  • NMR chemical shift prediction : Compare computed 13C^{13}\text{C} shifts with experimental data to identify dominant pathways.
  • Reaction flux analysis : Track substituent effects (e.g., electron-withdrawing groups on aldehydes) using Fukui indices .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Identify substituent patterns (e.g., ethyl ester protons at δ 1.2–1.4 ppm, benzyl aromatic protons at δ 7.3–7.5 ppm) .
  • FTIR : Confirm ester carbonyl stretches (~1700–1750 cm⁻¹) and pyrrole N-H (~3400 cm⁻¹) .
  • X-ray crystallography : Resolve steric effects of the 3-(2-ethoxy-2-oxoethyl) group, as demonstrated for similar pyrrole derivatives .

Advanced: How do steric and electronic effects of substituents influence the reactivity of pyrrole dicarboxylates in cross-coupling reactions?

Answer:
The 2-ethoxy-2-oxoethyl group at position 3 introduces steric hindrance, which can be quantified using:

  • Conformational analysis : Molecular dynamics (MD) simulations assess rotational barriers around the C3-C bond.
  • Hammett constants : Electron-withdrawing substituents (e.g., esters) deactivate the pyrrole ring, reducing nucleophilic aromatic substitution (SNAr) rates.
  • Catalyst screening : Bulky ligands (e.g., XPhos) mitigate steric clashes in Pd-catalyzed couplings .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Answer:

  • High polarity : Multiple ester groups increase polarity, requiring silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane from 1:4 to 1:1) .
  • Byproduct removal : Unreacted diethyl acetylenedicarboxylate is removed via aqueous washes (NaHCO₃) due to its higher solubility.
  • Crystallization : Slow evaporation from ethanol yields high-purity crystals for X-ray analysis .

Advanced: How can reaction yields be optimized when literature protocols report conflicting data?

Answer:

  • Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading. For example, ICReDD’s reaction path search methods combine quantum chemical calculations with high-throughput screening to identify optimal conditions .
  • In situ monitoring : Use Raman spectroscopy to track intermediate formation and adjust reaction time dynamically.
  • Contradiction resolution : Compare activation energies (DFT) for competing pathways under reported conditions .

Basic: What are the material science applications of polysubstituted pyrrole dicarboxylates?

Answer:

  • Porphyrin precursors : Pyrrole rings serve as building blocks for tetrapyrrole macrocycles in catalysis and photovoltaics .
  • Conductive polymers : Ethyl and benzyl esters enhance solubility for electrochemical polymerization into thin films .

Advanced: How does X-ray crystallography validate DFT-predicted molecular geometries?

Answer:

  • Overlay analysis : Superimpose DFT-optimized structures (e.g., B3LYP/6-311+G(d,p)) with X-ray coordinates to assess RMSD values (<0.5 Å indicates high accuracy) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) to explain packing motifs .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Ester group lability : Avoid prolonged exposure to moisture to prevent hydrolysis. Store under inert gas (N₂/Ar) .
  • Toxicity screening : Use Ames test for mutagenicity and zebrafish models for acute toxicity, as recommended for structurally similar pyrroles .

Advanced: Can machine learning predict novel derivatives with enhanced properties?

Answer:

  • Descriptor selection : Train models on electronic parameters (HOMO-LUMO gaps, polarizability) and steric descriptors (Taft’s EsE_s) .
  • Generative algorithms : Use SMILES-based VAEs to design derivatives with improved thermal stability or fluorescence quantum yields.

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